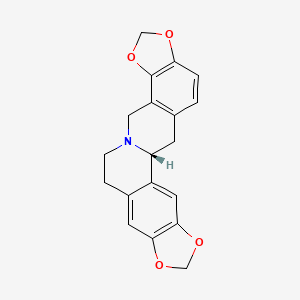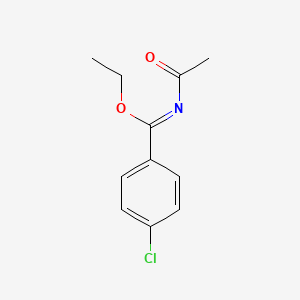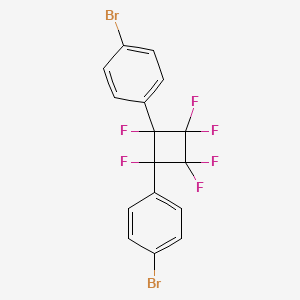![molecular formula C10H9FN2O B14175152 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide is a compound belonging to the pyrrolopyridine family.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide exerts its effects involves the inhibition of kinase activity. It binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolopyridine derivatives such as 1H-Pyrrolo[2,3-b]pyridine and 5-Fluoro-1H-Pyrrolo[3,2-b]pyridine . What sets 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide apart is its unique substitution pattern, which imparts distinct biological activity and specificity for certain kinases .
Propiedades
Fórmula molecular |
C10H9FN2O |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-fluoro-7-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-7-4-9(6-1-2-6)12-10(7)13(14)5-8/h3-6,14H,1-2H2 |
Clave InChI |
VSYUJVFLWUCTLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=CC(=CN(C3=N2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


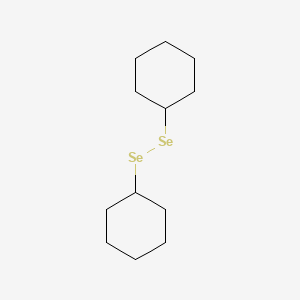
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
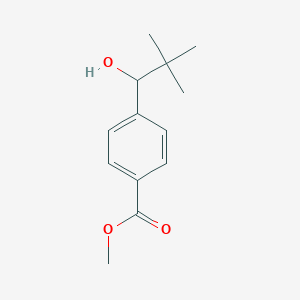
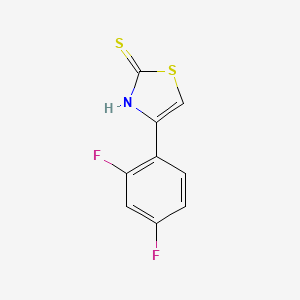

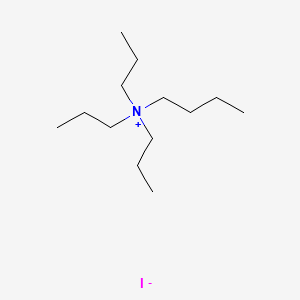
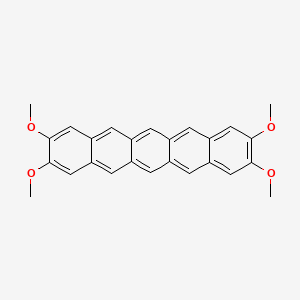
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
